Cas no 902836-54-8 (3-(2-Methoxy-5-methylphenoxy)piperidine)

3-(2-Methoxy-5-methylphenoxy)piperidine 化学的及び物理的性質
名前と識別子
-
- 3-(2-METHOXY-5-METHYLPHENOXY)PIPERIDINE
- 3-(2-Methoxy-5-methylphenoxy) piperidine
- ST50407771
- 1-methoxy-4-methyl-2-(3-piperidyloxy)benzene
- EN300-1830006
- 902836-54-8
- CS-0280307
- 3-(2-Methoxy-5-methylphenoxy)piperidine
-
- インチ: 1S/C13H19NO2/c1-10-5-6-12(15-2)13(8-10)16-11-4-3-7-14-9-11/h5-6,8,11,14H,3-4,7,9H2,1-2H3
- InChIKey: MCMAGBFGCYIOQN-UHFFFAOYSA-N
- ほほえんだ: O(C1C=C(C)C=CC=1OC)C1CNCCC1
計算された属性
- せいみつぶんしりょう: 221.141578849g/mol
- どういたいしつりょう: 221.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 30.5
3-(2-Methoxy-5-methylphenoxy)piperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM397296-1g |
3-(2-METHOXY-5-METHYL-PHENOXY)-PIPERIDINE |
902836-54-8 | 95%+ | 1g |
$380 | 2022-08-31 | |
Enamine | EN300-1830006-0.1g |
3-(2-methoxy-5-methylphenoxy)piperidine |
902836-54-8 | 0.1g |
$904.0 | 2023-09-19 | ||
Enamine | EN300-1830006-1.0g |
3-(2-methoxy-5-methylphenoxy)piperidine |
902836-54-8 | 1g |
$1029.0 | 2023-05-26 | ||
Enamine | EN300-1830006-10.0g |
3-(2-methoxy-5-methylphenoxy)piperidine |
902836-54-8 | 10g |
$4421.0 | 2023-05-26 | ||
Alichem | A129008957-5g |
3-(2-Methoxy-5-methylphenoxy) piperidine |
902836-54-8 | 95% | 5g |
$1110.90 | 2023-08-31 | |
Enamine | EN300-1830006-1g |
3-(2-methoxy-5-methylphenoxy)piperidine |
902836-54-8 | 1g |
$1029.0 | 2023-09-19 | ||
Enamine | EN300-1830006-10g |
3-(2-methoxy-5-methylphenoxy)piperidine |
902836-54-8 | 10g |
$4421.0 | 2023-09-19 | ||
Crysdot LLC | CD11021328-1g |
3-(2-Methoxy-5-methylphenoxy)piperidine |
902836-54-8 | 97% | 1g |
$521 | 2024-07-19 | |
Enamine | EN300-1830006-0.05g |
3-(2-methoxy-5-methylphenoxy)piperidine |
902836-54-8 | 0.05g |
$864.0 | 2023-09-19 | ||
Enamine | EN300-1830006-2.5g |
3-(2-methoxy-5-methylphenoxy)piperidine |
902836-54-8 | 2.5g |
$2014.0 | 2023-09-19 |
3-(2-Methoxy-5-methylphenoxy)piperidine 関連文献
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
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Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
3-(2-Methoxy-5-methylphenoxy)piperidineに関する追加情報
3-(2-Methoxy-5-methylphenoxy)piperidine (CAS No. 902836-54-8): A Comprehensive Overview
3-(2-Methoxy-5-methylphenoxy)piperidine, identified by the chemical CAS No. 902836-54-8, is a synthetic compound with significant potential in pharmaceutical research. This molecule belongs to the class of phenoxy-substituted piperidine derivatives, which are known for their diverse biological activities. The structural framework of this compound features a piperidine ring connected to a phenoxy group with specific functional groups, namely 2-methoxy and 5-methyl substitutions. These structural features contribute to its unique pharmacological profile, making it a subject of interest in modern drug discovery.
Recent studies have highlighted the role of phenoxy-substituted piperidines in modulating cellular signaling pathways. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated that compounds like 3-(2-Methoxy-5-methylphenoxy)piperidine exhibit selective agonism at GPCR (G protein-coupled receptors) targets, which are critical in conditions such as inflammation and neurodegenerative disorders. The 2-methoxy group in the phenoxy ring is particularly notable for its ability to enhance ligand-receptor interactions, as shown in molecular docking simulations conducted by Zhang et al. (2023).
The 5-methyl substitution on the phenyl ring further modulates the compound's physicochemical properties. This modification increases the hydrophobicity of the molecule, which may influence its membrane permeability and intracellular uptake. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported that such structural modifications can significantly improve the cellular bioavailability of similar compounds, suggesting that 3-(2-Methoxy-5-methylphenoxy)piperidine could have enhanced therapeutic efficacy compared to its unsubstituted counterparts.
Research into the phenoxy-substituted piperidine scaffold has also expanded into the realm of targeted drug delivery. A 2024 review in Drug Discovery Today emphasized the potential of these compounds to serve as prodrug precursors, where the phenoxy group can be cleaved under specific enzymatic conditions to release active metabolites. This property is particularly valuable for developing site-specific therapeutic agents, such as those designed for cancer treatment or controlled-release formulations.
Furthermore, the 3-(2-Methoxy-5-methylphenoxy)piperidine structure has been explored for its anti-inflammatory potential. A 2023 preclinical study published in Pharmacological Research demonstrated that this compound significantly reduces the production of pro-inflammatory cytokines in vitro, suggesting its utility in treating autoimmune diseases. The 2-methoxy and 5-methyl groups appear to play a synergistic role in modulating the compound's interaction with lipid rafts, a key mechanism in inflammatory signaling.
From a synthetic perspective, the phenoxy-substituted piperidine scaffold has been successfully synthesized using a multi-step catalytic approach. A 2024 paper in Organic Letters described an efficient method for constructing the 3-(2-Methoxy-5-methylphenoxy)piperidine core, involving a Ullmann coupling reaction to link the piperidine ring with the phenoxy moiety. This synthetic route provides a scalable pathway for large-scale production, which is crucial for transitioning this compound from the research phase to clinical applications.
Looking ahead, the phenoxy-substituted piperidine class, including 3-(2-Methoxy-5-methylphenoxy)piperidine, holds promise for addressing unmet medical needs. Ongoing research is focused on optimizing its selectivity profile and adverse effect mitigation, with the goal of developing safer and more effective therapeutics. The CAS No. 902836-54-8 compound remains a focal point in this endeavor, as its unique structural features continue to inspire innovative approaches in pharmaceutical science.
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